Acalyphin
Description
Acalyphin is a cyanogenic glucoside first isolated in 1937 from Acalypha indica L. Its molecular formula, C₁₆H₁₈O₉, was confirmed via NMR and mass spectrometry, with a characteristic pyridone core substituted with hydroxyl, methoxy, and glycosidic groups . This compound is classified as a dihydropyridone derivative, part of a unique biogenetic pathway linked to nicotinic acid metabolism rather than traditional amino acid-derived cyanogenic compounds .
Its cyanogenic nature also implies a role in plant defense, releasing hydrogen cyanide (HCN) upon tissue damage .
Structure
2D Structure
3D Structure
Properties
CAS No. |
81861-72-5 |
|---|---|
Molecular Formula |
C14H20N2O9 |
Molecular Weight |
360.32 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1 |
InChI Key |
QZRKNNXRNBTODR-JKTRLFLGSA-N |
Isomeric SMILES |
CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acalyphin |
Origin of Product |
United States |
Biological Activity
Acalyphin is a bioactive compound isolated from various species of the Acalypha genus, particularly Acalypha fruticosa and Acalypha indica. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a flavonoid compound that has garnered attention for its potential therapeutic effects. It has been studied primarily for its anti-inflammatory and antioxidant properties, as well as its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory activity. In a study evaluating the anti-inflammatory effects of various compounds isolated from Acalypha fruticosa, this compound demonstrated an IC50 value of 3.9 μg/ml , indicating its potency in inhibiting inflammation pathways .
PPAR Agonistic Activity
This compound has been identified as a PPARγ activator, which plays a crucial role in glucose metabolism and fat cell differentiation. This activation suggests potential applications in treating metabolic disorders .
Toxicity Reports
While this compound shows promise, it is essential to note that related species, particularly Acalypha indica, have been linked to adverse effects. A case series reported acute hemolysis and methemoglobinemia in patients who ingested Acalypha indica, particularly affecting those with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This highlights the need for careful consideration of dosage and patient health status when using herbal preparations containing this compound.
Research Findings and Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Activation : By activating PPARγ, this compound may influence lipid metabolism and inflammatory responses.
- Antioxidant Properties : this compound's ability to reduce oxidative stress is critical in mitigating inflammation and cellular damage.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial properties, although further research is needed to elucidate the specific mechanisms involved .
Scientific Research Applications
Phytochemical Properties and Bioactivity
Acalyphin is a cyanogenic glycoside, which means it can release cyanide when metabolized. This property has implications for both therapeutic uses and toxicity. Research has demonstrated that this compound exhibits significant bioactivity, particularly in the following areas:
- Anti-inflammatory Activity : A study highlighted that this compound activates peroxisome proliferator-activated receptors (PPAR) α and γ, suggesting its potential as an anti-inflammatory agent. The isolated compounds from Acalypha fruticosa showed promising results in reducing inflammation without cytotoxic effects on tested cell lines .
- Antimicrobial Properties : this compound has been associated with antimicrobial effects against various pathogens. In a study on Nigerian plants, extracts containing this compound were shown to inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus .
Toxicological Studies
Despite its potential benefits, this compound poses risks, particularly in cases of overdose or in individuals with specific health conditions:
- Acute Hemolysis and Methemoglobinemia : Case studies have reported instances of acute hemolysis and methemoglobinemia following the ingestion of Acalypha indica, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Symptoms included dark urine and jaundice, necessitating medical intervention .
- Clinical Case Reports : In one notable case, a mother and her child developed severe hemolysis after consuming Acalypha indica. The report emphasized the need for awareness regarding the toxic effects of herbal products containing this compound .
Therapeutic Applications
Given its bioactive properties, this compound has several potential therapeutic applications:
- Chronic Disease Management : The anti-inflammatory properties of this compound suggest it could be beneficial in managing chronic diseases characterized by inflammation, such as arthritis or metabolic syndrome.
- Antimicrobial Treatments : Its effectiveness against certain bacterial strains indicates a possible role in developing natural antimicrobial agents.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Findings | Source |
|---|---|---|
| Anti-inflammatory | PPARα and PPARγ activation | |
| Antimicrobial | Inhibition of Bacillus subtilis | |
| Toxicity | Acute hemolysis in G6PD-deficient patients |
Table 2: Case Studies on this compound Toxicity
Chemical Reactions Analysis
Hydrolysis Reaction
Acalyphin undergoes enzymatic hydrolysis catalyzed by β-glucosidases , which cleave the glycosidic bond to release hydrogen cyanide (HCN) and other byproducts . This reaction is critical for its biological role as a defense mechanism in plants.
Key Products and Mechanism
The hydrolysis mechanism involves:
-
Enzymatic activation : β-glucosidases break the glycosidic linkage.
-
Toxic release : HCN acts as a respiratory inhibitor, disrupting cellular energy production .
Toxicological Reactions
This compound’s toxicity stems from HCN release, which induces:
-
Respiratory inhibition : Binding to mitochondrial cytochrome c oxidase, halting ATP synthesis .
-
Oxidative stress : Linked to hemolysis and methaemoglobinemia in humans with G6PD deficiency.
Comparative Toxicity Data
| Species | HCN LD₅₀ (mg/kg bw) | Source |
|---|---|---|
| Mouse | 3.7 | |
| Dog | 4.0 | |
| Cattle/Sheep | 2.0 |
Pharmacological Reactions
This compound exhibits:
-
PPARγ agonistic activity : Demonstrated in studies on Acalypha fruticosa extracts, suggesting potential applications in metabolic disorders .
-
Anti-inflammatory effects : Significant activity observed in bioassays, though exact reaction mechanisms remain understudied .
Structure-Activity Relationships
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridone and Dihydropyridone Derivatives
Acalyphin belongs to a group of cyanogenic pyridone glucosides, including:
- Epithis compound (111)
- Northis compound (110)
- Epinorthis compound (109)
These compounds share the pyridone core but differ in substituents (e.g., methylation, hydroxylation) and stereochemistry (C-5 and C-6 configurations) (Figure 18, ).
Table 1: Structural Comparison of Dihydropyridone Derivatives
| Compound | Molecular Formula | Key Substituents | Source |
|---|---|---|---|
| This compound (112) | C₁₆H₁₈O₉ | 5R,6S configuration; N–CH₃, O–CH₃ | Acalypha indica |
| Northis compound (110) | C₁₅H₁₆O₉ | Lacks N–CH₃ group | Acalypha indica |
| Epithis compound (111) | C₁₆H₁₈O₉ | 5R,6R configuration | Acalypha indica |
| Epinorthis compound (109) | C₁₅H₁₆O₉ | 5R,6R; lacks N–CH₃ | Acalypha indica |
Key Findings :
- Stereochemical variations (e.g., 5R,6S vs.
- Northis compound’s lack of N-methylation reduces bioactivity compared to this compound .
Comparison with Non-Pyridone Cyanogenic Glucosides
This compound differs from classic cyanogenic glucosides like linamarin (1) and amygdalin (65), which derive from valine and phenylalanine, respectively .
Table 2: Functional and Biogenetic Differences
| Compound | Biosynthetic Origin | Core Structure | Bioactivity |
|---|---|---|---|
| This compound | Nicotinic acid | Dihydropyridone | PPARγ agonism, sPLA₂ inhibition |
| Linamarin (1) | Valine | Cyanogenic aliphatic | Toxicity (HCN release) |
| Amygdalin (65) | Phenylalanine | Cyanogenic aromatic | Controversial use in cancer therapy |
Pharmacological and Functional Comparisons
PPARγ Agonism
This compound outperforms apigenin (a flavonoid) in PPARγ activation but is less potent than synthetic agonists like rosiglitazone :
Anti-Inflammatory Activity
In contrast, non-cyanogenic compounds like tricetin target α-amylase/α-glucosidase for anti-diabetic effects .
Cyanogenic vs. Non-Cyanogenic Effects
While this compound’s HCN release contributes to plant defense, its therapeutic use requires caution due to cyanide toxicity risks. Non-cyanogenic analogs like pedalitin (a flavonoid) avoid this limitation but lack PPARγ specificity .
Preparation Methods
Plant Material Selection
Acalyphin is primarily isolated from Acalypha indica, a wild plant traditionally used in folk medicine across Southeast Asia and India. The compound is concentrated in aerial parts, particularly leaves, with regional variations influencing content. For example, studies in Bogor, Indonesia, reported a chlorophyll-free extract yield of 4.02%, while Saudi Arabian collections of Acalypha fruticosa yielded 0.02% this compound after chromatographic purification.
Pre-Extraction Protocols
- Drying Methods :
Air-drying at 40°C for 24 hours preserves thermolabile glycosides, whereas shade-drying minimizes oxidative degradation. - Particle Size Reduction :
Fine grinding (<2 mm) enhances solvent penetration, critical for efficient maceration.
Solvent Extraction Techniques
Methanol-Based Maceration
The most widely adopted method involves cold maceration using methanol, which solubilizes polar glycosides while limiting co-extraction of non-target lipids:
Methanol’s high polarity (δH = 22.3 MPa^0.5) facilitates this compound dissolution, though chlorophyll co-extraction necessitates subsequent partitioning.
Sequential Solvent Partitioning
Dichloromethane (DCM) effectively removes chlorophyll through liquid-liquid partitioning:
- Methanol extract concentrated in vacuo
- Resuspended in H2O:DCM (1:1 v/v)
- DCM phase discarded after three partitions
This step reduces chlorophyll content by 89% but retains 92% of this compound in the aqueous phase.
Chromatographic Purification Strategies
Preparative Thin-Layer Chromatography (TLC)
The Bogor protocol employed a complex mobile phase:
Ethyl acetate:Diethyl ether:Dichloromethane:Methanol:H2O (20:15:6:5:4 v/v)
- Rf = 0.39 for this compound
- Band scraping yielded 1.77% this compound-rich fraction
- Purity issues necessitated secondary TLC with polar solvents (e.g., MeOH:H2O 8:2)
Column Chromatography
The Saudi study achieved higher purity using:
- Sephadex LH-20 (5 × 120 cm) with H2O→MeOH gradient
- Silica Gel (2 × 100 cm) in CHCl3:MeOH (93:7→85:15)
- 12% MeOH/CHCl3 eluted this compound (10 mg from 50 g extract)
Spectroscopic Characterization
Structural Elucidation
Key spectral data from combined studies:
| Technique | Diagnostic Features |
|---|---|
| LC-MS | [M+H]+ at m/z 298.2, fragments at 136.1 (aglycone) |
| 1H NMR (500 MHz, MeOD) | δ 5.41 (s, H-3), 3.02 (s, N–CH3), 4.75 (d, J=7.5 Hz, H-1′) |
| 13C NMR | 164.5 ppm (C-6), 103.1 ppm (C-1′), 84.5 ppm (C-O linkage) |
| FTIR | 3360 cm−1 (O-H), 2920 cm−1 (C-H), 1650 cm−1 (C≡N) |
Purity Assessment
Two-dimensional TLC with orthogonal solvent systems (e.g., CHCl3:MeOH:H2O vs. EtOAc:AcOH:H2O) remains essential for detecting co-eluting impurities.
Challenges and Methodological Limitations
Yield Optimization Barriers
Solvent System Refinement
Current TLC mobile phases achieve partial separation (α = 1.12 vs. closest impurity). Simulated Moving Bed (SMB) chromatography could enhance throughput but remains untested for this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Acalyphin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like Thin-Layer Chromatography (TLC) for preliminary screening and High-Performance Liquid Chromatography (HPLC) for purification. Column chromatography with silica gel or Sephadex can further refine purity. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .
Q. Which analytical techniques are most reliable for identifying and quantifying this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Mass Spectrometry (MS) confirms molecular weight. Quantitative analysis employs HPLC with UV/Vis or diode-array detection. Calibration curves using pure standards are essential for accuracy. Cross-validate results with multiple techniques to avoid instrumental bias .
Q. How can researchers ensure the reproducibility of pharmacological assays involving this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) and report detailed protocols, including batch numbers of reagents. Use positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA for dose-response curves). Share raw data in supplementary materials to facilitate replication .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay type, purity levels). Perform dose-response meta-analyses and validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate studies in independent labs with blinded protocols to minimize bias .
Q. How can in silico modeling be integrated with in vitro studies to predict this compound's molecular targets?
- Methodological Answer : Use molecular docking tools (e.g., AutoDock Vina) to screen this compound against protein databases. Validate predictions with Surface Plasmon Resonance (SPR) for binding affinity measurements. Combine with transcriptomic profiling (RNA-seq) to identify downstream pathways affected in cellular models .
Q. What methodological considerations are critical when designing longitudinal studies on this compound's metabolic stability?
- Methodological Answer : Use isotopically labeled this compound (e.g., ¹⁴C) for tracing metabolic pathways in vivo. Employ LC-MS/MS for metabolite detection and pharmacokinetic modeling (e.g., non-compartmental analysis). Control for interspecies variability by testing in multiple animal models and human hepatocyte assays .
Data Integrity & Contradiction Management
Q. How should researchers address conflicting data on this compound’s cytotoxicity across studies?
- Methodological Answer : Compare experimental parameters such as cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., DMSO concentration). Conduct sensitivity analyses to identify critical variables. Publish negative results in repositories like Zenodo to reduce publication bias .
Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound research?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For preclinical studies, use the ARRIVE guidelines for experimental design transparency. Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
